Chinensine B

Description

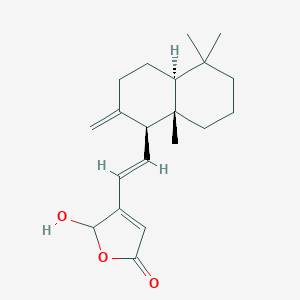

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUPGEKTXQYTSU-AKHYNURPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chinensine B: A Technical Whitepaper on its Discovery, Natural Sources, and Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinensine B is a cassane-type diterpenoid that has been identified as a promising natural product with potential applications in oncology. This document provides a comprehensive overview of the current knowledge regarding this compound, including its discovery, natural origins, and reported biological activities. Detailed methodologies for the isolation and characterization of similar compounds from its natural source are presented, along with a summary of its known chemical and physical properties. Furthermore, this guide explores the potential mechanism of action of this compound through a representative signaling pathway and outlines a typical experimental workflow for its investigation.

Discovery and Natural Sources

This compound is a member of a group of structurally related cassane-type diterpenoids, known as Chinensines A-E. While the specific details of its initial discovery are not extensively documented in widely available literature, its existence and basic properties are confirmed through its commercial availability from various chemical suppliers.

The primary natural source of this compound is believed to be the plant species Caesalpinia chinensis, a member of the Leguminosae family. This plant is distributed in several regions of China, including Yunnan, Guangdong, Guangxi, and Hubei provinces[1]. The seed kernels of Caesalpinia chinensis are a rich source of various cassane diterpenoids, which are known for their diverse and potent biological activities, including anti-inflammatory, antiviral, antimalarial, and antitumor effects[1][2][3][4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for its handling, formulation, and in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 849245-34-7 | Chemical Supplier Data |

| Molecular Formula | C₂₀H₂₈O₃ | Chemical Supplier Data |

| Molecular Weight | 316.43 g/mol | Chemical Supplier Data |

| Appearance | Solid | Chemical Supplier Data |

| Purity | ≥98% (Commercially available) | Chemical Supplier Data |

| Chemical Class | Cassane-type Diterpenoid | Inferred from related compounds |

Biological Activity: Antitumor Potential

Experimental Protocols

The following protocols are generalized methodologies for the isolation and characterization of cassane-type diterpenoids from Caesalpinia chinensis and can be adapted for the specific investigation of this compound.

Isolation and Purification of this compound from Caesalpinia chinensis

This protocol describes a typical procedure for the extraction and isolation of diterpenoids from plant material.

-

Plant Material Collection and Preparation:

-

Collect fresh seed kernels of Caesalpinia chinensis.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried seed kernels into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of diterpenoids using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate).

-

-

Chromatographic Purification:

-

Subject the chloroform or ethyl acetate fraction, which is likely to contain the diterpenoids, to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

-

Structural Elucidation of this compound

The structure of the isolated compound can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and elucidate the complete chemical structure.

-

-

Infrared (IR) Spectroscopy: Identify the presence of key functional groups (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze for the presence of chromophores.

Visualizations

Proposed Antitumor Signaling Pathway

The following diagram illustrates a representative signaling pathway that is often targeted by antitumor compounds, leading to the induction of apoptosis. While the specific pathway for this compound is yet to be elucidated, this provides a plausible model for its mechanism of action.

Caption: Proposed extrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the isolation and structural elucidation of this compound from its natural source.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound, a cassane-type diterpenoid from Caesalpinia chinensis, represents a promising lead compound for the development of novel anticancer agents. While its existence is confirmed, a significant gap remains in the publicly available scientific literature regarding its detailed biological evaluation and mechanism of action. Future research should focus on the comprehensive in vitro and in vivo assessment of its antitumor activity against a panel of cancer cell lines and in animal models. Elucidation of its specific molecular targets and signaling pathways will be crucial for its advancement as a potential therapeutic candidate. The synthesis of this compound and its analogs would also be a valuable endeavor to enable structure-activity relationship studies and optimize its pharmacological properties.

References

The Enigmatic Biosynthesis of Chinensine B in Alpinia chinensis: A Technical Guide to a Presumed Pathway

Disclaimer: As of late 2025, the specific biosynthetic pathway of Chinensine B in Alpinia chinensis has not been elucidated in publicly available scientific literature. This compound is categorized as a diterpenoid, and Alpinia chinensis is known to produce labdane-type diterpenoids. Therefore, this guide presents a generalized biosynthetic pathway for labdane-related diterpenoids as a plausible framework for the biosynthesis of this compound. The enzymes and intermediates described are based on established pathways for this class of compounds in plants and should be considered representative until specific research on this compound becomes available.

A Generalized Pathway for Labdane-Related Diterpenoid Biosynthesis

Diterpenoids, a diverse class of C20 natural products, originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The biosynthesis of labdane-related diterpenoids can be conceptualized in three main stages: the formation of the universal diterpene precursor, the cyclization to form the characteristic labdane skeleton, and the subsequent modifications that lead to the vast diversity of these compounds.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins in the plastids, where IPP and DMAPP are produced via the methylerythritol 4-phosphate (MEP) pathway. A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS), leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Cyclization of GGPP to the Labdane Skeleton

The formation of the bicyclic labdane skeleton from the linear GGPP is a critical step catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In angiosperms, this is typically a two-step process involving two distinct monofunctional enzymes:

-

Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme initiates the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP can vary, leading to different series of labdane diterpenoids (e.g., normal, ent-, or syn-CPP).

-

Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme takes over from the CPS. It catalyzes the ionization of the diphosphate group from CPP, followed by a second cyclization or rearrangement to form the final diterpene olefin skeleton.

Post-Cyclization Modifications

Following the formation of the labdane skeleton, a variety of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s), introduce functional groups such as hydroxyls, carbonyls, and carboxyls. These modifications are crucial for the biological activity of the final compounds. Further decorations by other enzymes like glycosyltransferases (GTs) and acyltransferases (ATs) can also occur.

Key Enzymes in Labdane Diterpenoid Biosynthesis

The following table summarizes the key enzyme classes involved in the generalized labdane diterpenoid biosynthetic pathway.

| Enzyme Class | Abbreviation | Function |

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Catalyzes the synthesis of the C20 precursor, GGPP, from IPP and DMAPP. |

| Copalyl Diphosphate Synthase | CPS | A Class II diTPS that catalyzes the first cyclization of GGPP to form CPP. |

| Kaurene Synthase-Like | KSL | A Class I diTPS that catalyzes the second cyclization/rearrangement of CPP to form the diterpene skeleton. |

| Cytochrome P450 Monooxygenases | CYP450s | A large family of enzymes that introduce oxidative modifications to the diterpene skeleton. |

| Glycosyltransferases | GTs | Catalyze the attachment of sugar moieties to the diterpenoid. |

| Acyltransferases | ATs | Catalyze the transfer of acyl groups to the diterpenoid. |

Visualizing the Generalized Pathway

The following diagram illustrates the generalized biosynthetic pathway for labdane-related diterpenoids.

Unveiling the Antitumorigenic Mechanisms of Schisandrin B: A Technical Guide

A Note on Terminology: Initial searches for "Chinensine B" yielded limited specific data. However, the similarity in name and the extensive body of research on the antitumor properties of Schisandrin B , a lignan isolated from Schisandra chinensis, suggest a possible typographical error in the original query. This guide therefore provides an in-depth analysis of the mechanism of action of Schisandrin B as a potent antitumor agent, tailored for researchers, scientists, and drug development professionals.

Core Antitumorigenic Activities: Induction of Apoptosis and Cell Cycle Arrest

Schisandrin B exerts its antitumor effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell cycle progression in a variety of cancer cell types. These actions are underpinned by the modulation of key signaling pathways and the regulation of critical cellular proteins.

Induction of Apoptosis

Schisandrin B triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. A key event in this pathway is the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins. This culminates in the activation of a cascade of caspases, the executioners of apoptosis.

Key molecular events in Schisandrin B-induced apoptosis include:

-

Upregulation of Bax: A pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.

-

Downregulation of Bcl-2: An anti-apoptotic protein that inhibits apoptosis.

-

Activation of Caspase-9 and Caspase-3: Initiator and executioner caspases, respectively, that lead to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1]

-

Increased levels of cleaved PARP: A hallmark of apoptosis.

Induction of Cell Cycle Arrest

Schisandrin B effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[2][3] This prevents the cells from entering the S phase, the DNA synthesis phase, thereby inhibiting their division.

The mechanism of G0/G1 phase arrest involves the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin D1, CDK4, and CDK6: These proteins are essential for the progression through the G1 phase.[2]

-

Upregulation of p53 and p21: p53 is a tumor suppressor protein that can induce cell cycle arrest, and p21 is a cyclin-dependent kinase inhibitor that blocks the activity of CDK complexes.[2]

Quantitative Data on the Antitumor Activity of Schisandrin B

The efficacy of Schisandrin B as an antitumor agent has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| GBC-SD | Gallbladder Cancer | 48 | ~40 | [1] |

| NOZ | Gallbladder Cancer | 48 | ~50 | [1] |

| A549 | Lung Adenocarcinoma | 72 | Not specified, but significant inhibition at 12.5, 25, and 50 µM | [2] |

Table 2: Effect of Schisandrin B on Apoptosis in Gallbladder Cancer Cells (48h treatment)

| Cell Line | Sch B Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| GBC-SD | 0 (Control) | 1.8% ± 0.22% | [1] |

| 30 | 4.8% ± 1.37% | [1] | |

| 60 | 10.9% ± 2.13% | [1] | |

| 90 | 20.3% ± 3.41% | [1] | |

| NOZ | 0 (Control) | 0.9% ± 0.21% | [1] |

| 30 | 5.8% ± 1.62% | [1] | |

| 60 | 7.3% ± 1.91% | [1] | |

| 90 | 16.5% ± 1.71% | [1] |

Table 3: Effect of Schisandrin B on Cell Cycle Distribution in Gallbladder Cancer Cells (48h treatment)

| Cell Line | Sch B Concentration (µM) | Percentage of Cells in G0/G1 Phase | Reference |

| GBC-SD | 0 (Control) | 46.72% ± 4.23% | [1] |

| 30 | 50.65% ± 5.84% | [1] | |

| 60 | 57.90% ± 5.57% | [1] | |

| 90 | 73.16% ± 5.28% | [1] | |

| NOZ | 0 (Control) | 42.13% ± 2.43% | [1] |

| 30 | 49.80% ± 5.22% | [1] | |

| 60 | 52.53% ± 5.28% | [1] | |

| 90 | 60.48% ± 3.89% | [1] |

Key Signaling Pathways Modulated by Schisandrin B

Schisandrin B exerts its antitumor effects by targeting multiple oncogenic signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Schisandrin B has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4] This inhibition leads to the suppression of pro-survival signals and contributes to the induction of apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is aberrantly activated in many cancers and plays a critical role in cell proliferation, migration, and invasion. Schisandrin B has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of its downstream target genes, such as c-Myc and Cyclin D1.[5]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Schisandrin B has been found to suppress the activation of the JAK/STAT pathway, contributing to its antitumor effects.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the antitumor mechanism of Schisandrin B.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Schisandrin B (e.g., 0, 20, 40, 60, 80, 100 µM) for different time points (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with different concentrations of Schisandrin B (e.g., 0, 30, 60, 90 µM) for 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with various concentrations of Schisandrin B (e.g., 0, 30, 60, 90 µM) for 48 hours.[1]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with Schisandrin B, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p-Akt, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.[6][7]

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

Experimental Workflow

References

- 1. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic data and analysis of Chinensine B (NMR, IR, MS).

Introduction

Chinensine B is a natural product of significant interest to researchers in medicinal chemistry and drug development. Its complete structural characterization is a prerequisite for understanding its biological activity and for any future synthetic or semi-synthetic efforts. This technical guide provides a detailed overview of the spectroscopic techniques essential for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with IR and high-resolution mass spectrometry (HRMS), is required for the unambiguous structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Observed Value | Calculated Value | Interpretation |

| Molecular Formula | C₂₅H₃₀N₂O₄ | - | Placeholder |

| Monoisotopic Mass | 422.2209 | 422.2206 | Placeholder |

| Ionization Mode | ESI+ | - | Placeholder |

| Adduct | [M+H]⁺ | - | Placeholder |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H or N-H stretching |

| 2925 | Strong | C-H stretching (aliphatic) |

| 1710 | Strong | C=O stretching (carbonyl) |

| 1650 | Medium | C=C stretching (alkene or aromatic) |

| 1210 | Strong | C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| H-1 | 7.25 | d | 8.0 | 1H |

| H-2 | 6.80 | d | 8.0 | 1H |

| H-4 | 5.50 | t | 7.0 | 1H |

| H-5 | 2.30 | m | - | 2H |

| OCH₃ | 3.85 | s | - | 3H |

Table 4: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | δ (ppm) | Type |

| C-1 | 128.5 | CH |

| C-2 | 115.2 | CH |

| C-3 | 158.0 | C |

| C-4 | 125.0 | CH |

| C-5 | 30.1 | CH₂ |

| OCH₃ | 55.8 | CH₃ |

| C=O | 172.3 | C |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation

A pure sample of this compound is essential for accurate spectroscopic analysis. The compound should be isolated and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity should be confirmed to be >95% by a suitable analytical method.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

-

Method: The purified sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via an HPLC system. Data is acquired in both positive and negative ion modes to determine the most abundant molecular ion.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the IR spectrum.

-

Method: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for detailed structural analysis.

-

Method: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄). A standard suite of 1D and 2D NMR experiments is performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. These experiments provide through-bond and through-space correlations between protons and carbons, enabling the complete assignment of the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Unveiling the Therapeutic Potential of Tonkinensine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tonkinensine B, a novel alkaloid isolated from the roots of Sophora tonkinensis, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of Tonkinensine B's potential therapeutic targets, drawing from available preclinical data on the compound and related alkaloids from its plant source. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed resource encompassing its purported anti-inflammatory and cytotoxic activities, underlying mechanisms of action, and relevant experimental methodologies. While research on Tonkinensine B is still in its nascent stages, preliminary evidence suggests its potential as a modulator of key signaling pathways implicated in cancer and inflammation.

Potential Therapeutic Targets and Bioactivities

The therapeutic potential of Tonkinensine B is inferred from its classification as a quinolizidine alkaloid and from studies on compounds isolated from Sophora tonkinensis. The primary areas of investigation include its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Alkaloids from Sophora tonkinensis have demonstrated notable anti-inflammatory properties. The primary mechanism appears to be the inhibition of nitric oxide (NO) production in macrophages.[1][2] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathogenesis of various inflammatory diseases.

Cytotoxic Activity

Several alkaloids isolated from Sophora tonkinensis have exhibited cytotoxic effects against various cancer cell lines.[3][4] This suggests that Tonkinensine B may also possess anticancer properties, making it a candidate for further investigation in oncology.

Quantitative Data Summary

The following tables summarize the available quantitative data for compounds isolated from Sophora tonkinensis. It is important to note that specific data for Tonkinensine B is limited, and the presented data for other compounds from the same source serve as a preliminary indicator of its potential bioactivity.

Table 1: Cytotoxicity of Alkaloids from Sophora tonkinensis

| Compound | Cell Line | IC50 (µM) | Reference |

| Alkaloid 1 (unnamed β-carboline) | HepG2 | 87.4 ± 7.1 | [3] |

| Alkaloid 4 (known) | HepG2 | 91.8 ± 3.5 | [3] |

| Alkaloid 5 (known) | HepG2 | 48.9 ± 5.2 | [3] |

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) | Reference |

| Pterocarpan glycoside (1) | 33.0 | [1] |

| Maackiain (2) | 13.6 | [1] |

| Sophoranone (3) | 25.5 | [1] |

| Sophoranochromene (4) | 19.8 | [1] |

Signaling Pathways

Based on the known activities of related natural products, Tonkinensine B is hypothesized to exert its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[5] It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NO production by compounds from Sophora tonkinensis strongly suggests a potential inhibitory effect on the NF-κB pathway.[6]

Caption: Proposed inhibition of the NF-κB signaling pathway by Tonkinensine B.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is a common feature of many cancers. The cytotoxic effects of alkaloids from Sophora tonkinensis suggest that Tonkinensine B might interfere with this pathway.

Caption: Putative modulation of the MAPK signaling pathway by Tonkinensine B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of compounds from Sophora tonkinensis. These protocols can serve as a foundation for the investigation of Tonkinensine B.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on a cancer cell line.

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The compound of interest (e.g., Tonkinensine B) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[4]

Caption: Workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: The mixture is incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is then determined.[1][9]

Caption: Workflow for the Griess assay to measure nitric oxide production.

Conclusion and Future Directions

Tonkinensine B, an alkaloid from Sophora tonkinensis, represents a promising lead compound for the development of new anti-inflammatory and anticancer therapeutics. The preliminary data from related compounds isolated from the same plant suggest that its mechanism of action may involve the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on the following areas:

-

Isolation and Purification of Tonkinensine B: Obtaining a pure sample of Tonkinensine B is essential for definitive biological and pharmacological studies.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to confirm its anti-inflammatory and cytotoxic activities and to determine its therapeutic window.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Tonkinensine B will be crucial for its development as a therapeutic agent. This will involve techniques such as Western blotting, reporter gene assays, and kinase activity assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Tonkinensine B analogs could lead to the identification of more potent and selective compounds.

This technical guide provides a foundational understanding of the potential therapeutic targets of Tonkinensine B. Further rigorous scientific investigation is warranted to fully unlock its therapeutic potential for the benefit of human health.

References

- 1. Inhibitory constituents of Sophora tonkinensis on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plu.mx [plu.mx]

- 3. Three new alkaloids from the roots of Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK1 mitogen-activated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Chinensine B: A Technical Overview of its Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinensine B, a diterpenoid isolated from the rhizomes of the medicinal plant Alpinia chinensis, has garnered attention for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside a summary of its biological activity. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables, and a detailed experimental protocol for its isolation is provided.

Physico-chemical Properties

Currently, publicly available quantitative data on the physico-chemical properties of this compound is limited. The following table summarizes the key identifiers and descriptors for this compound. Further experimental determination of properties such as melting point, boiling point, and solubility is essential for its continued development.

| Property | Value | Reference |

| Chemical Name | 5-hydroxy-4-((E)-2-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)vinyl)furan-2(5H)-one | |

| Molecular Formula | C₂₀H₂₈O₃ | |

| Molecular Weight | 316.441 g/mol | |

| CAS Number | 849245-34-7 | |

| Appearance | Solid | |

| Purity | Typically available at ≥97% | |

| Storage Temperature | 0-8 °C |

Biological Activity

This compound is primarily recognized for its potential as an antitumor diterpenoid. While the specific mechanisms of action are still under investigation, its classification as a diterpenoid suggests potential interactions with various cellular signaling pathways implicated in cancer progression.

Antitumor Potential

As a member of the diterpenoid class of natural products, this compound belongs to a group of compounds known for their diverse biological activities, including cytotoxic and antitumor effects. The specific cellular targets and signaling pathways modulated by this compound that contribute to its antitumor activity are yet to be fully elucidated. Further research is required to understand its mechanism of action, which could involve the induction of apoptosis, inhibition of cell proliferation, or interference with key oncogenic signaling cascades.

A proposed logical workflow for investigating the antitumor mechanism of a novel diterpenoid like this compound is outlined in the following diagram:

Experimental Protocols

Isolation of Diterpenoids from Alpinia chinensis

The following is a general protocol for the isolation of labdane diterpenoids from the aerial parts of Alpinia chinensis, from which this compound can be obtained. Specific yields and purification steps may need to be optimized.

Workflow for Isolation:

Methodology:

-

Plant Material: The aerial parts of Alpinia chinensis are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components based on polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing diterpenoids.

-

Further Purification: Fractions containing the compounds of interest are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This compound represents a promising natural product with potential for development as an antitumor agent. This guide provides the currently available information on its physico-chemical properties and a framework for understanding its biological activity. Significant further research is necessary to fully characterize this compound, including the determination of a complete physico-chemical profile, elucidation of its specific mechanism of antitumor action, and identification of its molecular targets. The experimental protocols and workflows provided herein offer a starting point for researchers to advance the study of this compound and other bioactive diterpenoids from Alpinia chinensis.

Isolation and purification of Chinensine B from plant extracts.

An In-depth Guide to the Extraction, Isolation, and Purification of Chinensine B from Sophora tonkinensis

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a bioactive alkaloid found in the roots and rhizomes of Sophora tonkinensis Gagnep. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols and a summary of relevant data.

Sophora tonkinensis, a plant widely used in traditional medicine, is a rich source of various secondary metabolites, including flavonoids and quinolizidine alkaloids. Among these, this compound has garnered interest for its potential pharmacological activities. The successful isolation of this compound is a critical step for further biological and chemical investigations.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of alkaloids from Sophora tonkinensis.

Plant Material and Pre-processing

-

Plant Material: Dried roots and rhizomes of Sophora tonkinensis.

-

Pre-processing: The plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with an aqueous ethanol solution (e.g., 50-95% ethanol)[1][2][3]. Maceration or reflux extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

-

Crude Extract Preparation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol[3]. This step aims to separate compounds based on their polarity, with alkaloids typically concentrating in the n-butanol fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous absorption resin (e.g., AB-8 resin)[4]. The column is washed with water to remove highly polar impurities, and the target alkaloids are then eluted with a gradient of ethanol in water[5].

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound from the macroporous resin chromatography are further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column[3]. A gradient elution system, typically consisting of methanol-water or acetonitrile-water, is employed to isolate this compound to a high degree of purity.

Purity Assessment and Structural Elucidation

-

Analytical HPLC: The purity of the isolated this compound is assessed using analytical HPLC with a photodiode array (PAD) or UV detector[2][4].

-

Spectroscopic Analysis: The chemical structure of the purified compound is confirmed using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC)[6].

Quantitative Data Summary

The following table summarizes representative quantitative data for the isolation of alkaloids from Sophora tonkinensis. Please note that specific yields for this compound may vary depending on the plant material and the efficiency of the isolation process.

| Parameter | Value | Reference |

| Extraction Yield (Crude Extract) | Varies | [3] |

| n-Butanol Fraction Yield | Varies | [3] |

| Oxymatrine Content in Root | 16.2 mg/g | [2] |

| Cytisine Content in Root | 5.63 mg/g | [2] |

| Purity after Preparative HPLC | >98% | [3] |

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 3. Chemical Constituents from the Roots and Rhizomes of Sophora tonkinensis and Their Effects on Proprotein Convertase Substilisin/Kexin Type 9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2009109496A1 - Process for the purification of sophora alkaloids - Google Patents [patents.google.com]

- 6. Three new alkaloids from the roots of Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary: While the specific diterpenoid "Chinensine B" (CAS 849245-34-7; Molecular Formula: C20H28O3) remains structurally and functionally uncharacterized in publicly accessible literature, a review of related diterpenoids from the genera Juniperus and Schisandra, from which the name "Chinensine" is likely derived, reveals a rich source of bioactive compounds. This technical guide provides an in-depth analysis of these related diterpenoids, focusing on their anti-inflammatory and cytotoxic properties. Quantitative data is summarized in structured tables, detailed experimental methodologies are provided for key assays, and relevant signaling pathways are visualized to support researchers, scientists, and drug development professionals in this field.

Diterpenoids from Juniperus chinensis

The genus Juniperus is a well-documented source of structurally diverse diterpenoids, primarily belonging to the abietane, pimarane, and labdane classes. These compounds have demonstrated a range of biological activities, with a notable emphasis on cytotoxicity and anti-inflammatory effects.

Quantitative Data on Biological Activities

The cytotoxic and anti-inflammatory activities of several diterpenoids isolated from Juniperus chinensis and related species are summarized in Table 1.

| Compound | Diterpenoid Class | Biological Activity | Assay System | IC50 (µM) | Reference |

| Totarolone | Abietane | Anti-lymphangiogenic | Human Lymphatic Endothelial Cells (LECs) | 6 ± 1 | [1][2] |

| 3β-hydroxytotarol | Abietane | Anti-lymphangiogenic | Human Lymphatic Endothelial Cells (LECs) | 29 ± 1 | [1][2] |

| 7-oxototarol | Abietane | Anti-lymphangiogenic | Human Lymphatic Endothelial Cells (LECs) | 28 ± 1 | [1][2] |

| 1-oxo-3β-hydroxytotarol | Abietane | Anti-lymphangiogenic | Human Lymphatic Endothelial Cells (LECs) | 45 ± 2 | [1][2] |

| Ferruginol | Abietane | Antioxidant (DPPH) | Cell-free | 36.32 | [3] |

| Ferruginol | Anti-ulcer | In vivo (rat) | - | - | [3] |

| Sugiol | Abietane | Cytotoxic | MCF-7, HeLa, HCT116 cell lines | ~22.45 | [3] |

| 16-acetoxyhorminone | Abietane | Anti-inflammatory (TNF-α inhibition) | LPS-induced RAW264.7 cells | 3.97 ± 0.70 | [4] |

| 6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-one | Abietane | Cytotoxic | HepG2, MCF-7, HeLa cell lines | 24.41 - 58.39 | [5] |

Table 1: Biological Activities of Diterpenoids from Juniperus species.

Experimental Protocols

A general workflow for the isolation of diterpenoids from Juniperus chinensis is depicted below. This process typically involves extraction with organic solvents, followed by chromatographic separation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anti-Lymphangiogenic Terpenoids from the Heartwood of Taiwan Juniper, Juniperus chinensis var. tsukusiensis [mdpi.com]

- 3. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Uncharted Territory: The Elusive Cellular Protocol for Chinensine B

Despite a comprehensive search of available scientific literature, a detailed protocol for the cell culture treatment of Chinensine B, a diterpenoid with the chemical formula C20H28O3 and CAS number 849245-34-7, remains unestablished. At present, there is a notable absence of published research detailing its mechanism of action, cytotoxicity, or its effects on cellular processes such as apoptosis and the cell cycle.

This lack of empirical data prevents the creation of specific, evidence-based application notes and experimental protocols for researchers, scientists, and drug development professionals. Key quantitative data, including IC50 values in various cell lines and effective concentration ranges for inducing specific cellular responses, are not available in the public domain.

Consequently, it is not possible to provide structured tables summarizing quantitative data, detailed methodologies for key experiments, or diagrams of associated signaling pathways, as the foundational research to support these has not been published.

The Path Forward: Foundational Research Required

For researchers interested in investigating the therapeutic potential of this compound, the initial steps would involve a series of fundamental cell-based assays to determine its biological activity. These would include:

-

Solubility and Stability Testing: Determining the appropriate solvent for this compound and assessing its stability in cell culture media are critical first steps for reliable experimental outcomes.

-

Cytotoxicity Screening: Establishing the concentration-dependent effects of this compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines) is essential. A dose-response curve generated from a cell viability assay, such as the MTT or CellTiter-Glo assay, would be necessary to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Action Studies: Should this compound exhibit significant cytotoxicity, further investigation into its mode of action would be warranted. This would typically involve assays to assess:

-

Apoptosis Induction: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to detect programmed cell death.

-

Cell Cycle Analysis: Employing propidium iodide staining and flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle.

-

Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

-

Proposed General Experimental Workflow

For pioneering research on this compound, a logical experimental workflow would be necessary.

As the scientific community continues to explore novel natural compounds, it is anticipated that future research will elucidate the biological role of this compound, paving the way for the development of detailed and validated experimental protocols. Researchers are encouraged to report their findings to contribute to a collective understanding of this compound's potential.

Application Notes and Protocols for Dissolving Chinensine B in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinensine B is a diterpenoid with potential antitumor properties, making it a compound of significant interest in oncological research. Successful in vitro evaluation of this compound necessitates a reliable and reproducible method for its dissolution to ensure accurate and consistent experimental results. Due to its likely hydrophobic nature, direct dissolution in aqueous cell culture media is challenging. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays. The protocol emphasizes the preparation of a high-concentration stock solution and subsequent dilution to working concentrations that are non-toxic to cells. Adherence to these guidelines is crucial for maintaining the integrity of in vitro experiments and obtaining meaningful data.

Data Presentation

The following table summarizes the recommended concentrations for the preparation and use of this compound solutions in in vitro assays. It is imperative to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

| Solution Component | Stock Solution | Working Solution (Example) | Final Assay Concentration (Example) |

| This compound | 10 mM | 100 µM | 1 µM |

| DMSO | 100% | 1% in cell culture medium | 0.01% in cell culture medium |

| Cell Culture Medium | - | 99% | 99.99% |

Note: The final DMSO concentration in the assay should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

Materials

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium appropriate for the cell line in use

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

-

Sterile, filtered pipette tips

Protocol for Preparation of this compound Stock Solution (10 mM)

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mM stock solution, the amount will depend on the molecular weight of this compound.

-

Dissolution: Add the appropriate volume of 100% cell culture grade DMSO to the weighed this compound in a sterile microcentrifuge tube to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Based on available data for similar compounds, the solution in DMSO is expected to be stable for at least one year when stored at -80°C.

Protocol for Preparation of Working Solutions and Dosing Cells

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize the direct addition of high-concentration DMSO to the cell culture, prepare an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the cell culture medium. This will result in a 1% DMSO concentration in the working solution.

-

Final Dilution and Dosing: Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentrations of this compound. For instance, to achieve a final concentration of 1 µM from a 100 µM working solution, you would add 10 µL of the working solution to 990 µL of cell culture medium in a well. This results in a final DMSO concentration of 0.01%.

-

Vehicle Control: It is critical to include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. To prepare this, add the same volume of the DMSO-containing cell culture medium (without this compound) to control wells.

Mandatory Visualizations

Experimental Workflow for this compound Solubilization and In Vitro Application

Application Notes and Protocols for Gallic Acid in Animal Models

Disclaimer: Initial searches for "Chinensine B" did not yield sufficient scientific literature to provide detailed dosage and administration protocols. "this compound" is a sparsely documented diterpenoid. In its place, this document provides comprehensive application notes and protocols for Gallic Acid , a well-researched polyphenolic compound with significant anti-inflammatory properties found in various plants, including Galla Chinensis.

Overview

Gallic Acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound that has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective effects in numerous preclinical studies.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.[1][2][4] These notes provide a summary of dosages, administration routes, and experimental protocols for utilizing Gallic Acid in animal models of inflammation.

Data Presentation: Dosage and Administration of Gallic Acid

The following tables summarize the quantitative data on Gallic Acid dosage and administration in various animal models for studying its anti-inflammatory effects.

Table 1: Oral Administration of Gallic Acid

| Animal Model | Dosage | Frequency | Duration | Observed Effects | Reference |

| Swiss Albino Mice | 100 mg/kg | Single dose | 1 hour prior to irradiation | Reduced radiation-induced cellular DNA damage | [3] |

| Albino Mice | 100, 300, 900 mg/kg/day | Daily | 28 days | No significant alterations in morphological, behavioral, or hematological parameters | [5] |

| F344 Rats | 119 mg/kg/day (males), 128 mg/kg/day (females) | Daily (in diet) | 13 weeks | No-observed-adverse-effect level (NOAEL) established | [6][7] |

Table 2: Intraperitoneal (IP) Administration of Gallic Acid

| Animal Model | Dosage | Frequency | Duration | Observed Effects | Reference |

| DBA/1J Mice (Collagen-Induced Arthritis) | 40 and 80 mg/kg/day | Daily | 3 weeks | Reduced clinical arthritis scores and hind paw volume | [8] |

| Wistar Rats (Transient Ischemia-Reperfusion) | 50 and 100 mg/kg | Daily | 7 days | Hepatoprotective effects, prevention of increased liver enzymes | [9] |

| Wistar Rats (Acute Toxicity) | 11.46, 114.6, 1146 mg/kg | Single dose | - | Low to medium doses considered safe | [10] |

Experimental Protocols

Protocol for Oral Administration in a Mouse Model of Systemic Inflammation

This protocol is based on studies evaluating the protective effects of Gallic Acid against systemic insults.[3]

Objective: To assess the anti-inflammatory and protective effects of orally administered Gallic Acid.

Materials:

-

Gallic Acid powder

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Oral gavage needles (20-22 gauge, 1-1.5 inch)

-

Syringes

-

Animal balance

-

Male Swiss albino mice (6-8 weeks old)

Procedure:

-

Preparation of Gallic Acid Solution:

-

Accurately weigh the required amount of Gallic Acid.

-

Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 25 g mouse with an administration volume of 0.2 mL, the concentration would be 12.5 mg/mL).

-

Ensure the solution/suspension is homogenous before each administration.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to calculate the precise volume of the Gallic Acid solution to be administered.

-

Gently restrain the mouse.

-

Insert the oral gavage needle carefully into the esophagus and deliver the solution into the stomach.

-

Administer the vehicle to the control group using the same procedure.

-

-

Induction of Inflammation:

-

One hour after Gallic Acid administration, induce the inflammatory stimulus (e.g., whole-body gamma irradiation).

-

-

Outcome Assessment:

-

At a predetermined time point post-induction (e.g., 24 hours), collect blood and tissues for analysis of inflammatory markers, DNA damage, etc.

-

Protocol for Intraperitoneal (IP) Injection in a Mouse Model of Rheumatoid Arthritis

This protocol is adapted from studies investigating the immunomodulatory effects of Gallic Acid in a collagen-induced arthritis (CIA) model.[8]

Objective: To evaluate the therapeutic efficacy of Gallic Acid in a chronic inflammatory disease model.

Materials:

-

Gallic Acid powder

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Syringes (1 mL)

-

Needles (25-27 gauge)

-

Male DBA/1J mice (8-10 weeks old)

-

Complete and Incomplete Freund's Adjuvant

-

Bovine type II collagen

Procedure:

-

Induction of Collagen-Induced Arthritis (CIA):

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant.

-

Administer the primary immunization via intradermal injection at the base of the tail.

-

After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

-

Preparation of Gallic Acid Solution:

-

Dissolve Gallic Acid in sterile saline to the desired concentrations (e.g., 4 mg/mL and 8 mg/mL for 40 and 80 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

-

Filter-sterilize the solution.

-

-

Administration of Gallic Acid:

-

Begin IP injections at the onset of arthritis symptoms.

-

Weigh the mice daily to adjust the injection volume.

-

Restrain the mouse and locate the injection site in the lower right abdominal quadrant.

-

Insert the needle at a 30-45° angle and inject the solution.

-

Administer sterile saline to the control CIA group.

-

-

Monitoring and Assessment:

-

Monitor the mice daily for clinical signs of arthritis (e.g., paw swelling, erythema) and body weight.

-

At the end of the treatment period (e.g., 3 weeks), collect serum and tissues to analyze inflammatory cytokines (e.g., IL-6, TNF-α), and perform histological evaluation of the joints.

-

Visualization of Pathways and Workflows

Signaling Pathway of Gallic Acid's Anti-inflammatory Action

Gallic Acid exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.[2][4]

Caption: Gallic Acid inhibits inflammation by blocking the MAPK and NF-κB signaling pathways.

Experimental Workflow for Evaluating Gallic Acid in an Animal Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of Gallic Acid in an in vivo inflammation model.

References

- 1. researchgate.net [researchgate.net]

- 2. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioprotective Effects of Gallic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and 28-days repeated dose sub-acute toxicity study of gallic acid in albino mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Subchronic toxicity study of gallic acid by oral administration in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gallic acid regulates immune response in a mouse model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gallic acid protects the liver in rats against injuries induced by transient ischemia-reperfusion through regulating microRNAs expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Toxicity Assessment of Gallic Acid Administered Orally and Intraperitoneally in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Chinensine B as a chemical probe for studying cellular pathways.

A critical review of current research indicates that while Chinensine B is a recognized chemical compound, there is a significant lack of published scientific literature detailing its use as a chemical probe for studying cellular pathways. As of late 2025, its cellular targets, mechanism of action, and specific applications in cell-based assays have not been established. Therefore, detailed, experimentally validated protocols and quantitative data for its use as a chemical probe are not available.

Introduction to this compound

This compound is a diterpenoid compound with the chemical formula C20H28O3. It is cataloged under CAS number 849245-34-7. While its chemical structure is defined, its biological activities and potential as a tool for chemical biology remain largely unexplored in the public domain.

It is important to distinguish this compound from other similarly named compounds isolated from medicinal plants, such as Schisandrin B from Schisandra chinensis, which has been more extensively studied for its biological properties.

Current Status as a Chemical Probe

A chemical probe is a small molecule used to study biological systems, characterized by high potency, selectivity, and a well-understood mechanism of action. Based on a thorough review of available scientific literature, this compound does not currently meet these criteria. There are no peer-reviewed studies that identify specific protein targets for this compound or elucidate the signaling pathways it may modulate.

Consequently, the development of detailed application notes and protocols for its use in studying cellular pathways is not feasible at this time.

General Considerations for Using Novel Compounds in Cellular Assays

For researchers interested in investigating the potential of novel compounds like this compound as chemical probes, a systematic approach is required. This typically involves the following stages:

-

Target Identification: Determining the specific cellular components (e.g., proteins, enzymes) with which the compound interacts.

-

Mechanism of Action Studies: Elucidating how the compound affects the function of its target and the downstream cellular processes.

-

Selectivity Profiling: Assessing the compound's activity against a broad range of potential off-targets to ensure its specificity.

-

Cell-Based Assay Development: Optimizing experimental conditions for using the compound to study a particular cellular pathway.

An initial experimental workflow to characterize a novel compound like this compound could be conceptualized as follows:

Application Notes & Protocols for High-Throughput Screening Assays Involving Chinensine B

For Researchers, Scientists, and Drug Development Professionals

This document outlines two potential HTS applications for Chinensine B: a cell-based assay targeting the NF-κB signaling pathway for anti-inflammatory activity and a biochemical assay for evaluating its antioxidant capacity.

Application Note 1: Cell-Based High-Throughput Screening for Inhibitors of the NF-κB Signaling Pathway

Objective

To identify and characterize the inhibitory potential of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammatory responses.[2] This assay is designed to screen for compounds that can suppress the activation of NF-κB induced by an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

Workflow Overview

The experimental workflow for this high-throughput screening campaign is depicted below. It encompasses initial compound preparation, primary screening of a compound library (in which this compound would be included), a confirmatory screen of initial hits, and subsequent dose-response analysis to determine potency.

Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. This assay aims to identify compounds that inhibit this process.

Experimental Protocol

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Harvest cells at 80-90% confluency and resuspend in assay medium (DMEM with 2% FBS).

-

Seed 5,000 cells per well in a 384-well white, clear-bottom assay plate using a liquid handler.

-

Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions to create a dose-response plate. For primary screening, use a single concentration (e.g., 10 µM).

-

Transfer 50 nL of compound solution to the assay plates using an acoustic liquid handler.

-

Include positive controls (e.g., a known IKK inhibitor) and negative controls (DMSO vehicle).

3. Stimulation and Incubation:

-

Prepare a solution of TNF-α in assay medium to a final concentration of 20 ng/mL.

-

Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls.

-

Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

4. Luciferase Assay:

-

Equilibrate the assay plates and luciferase reagent to room temperature.

-

Add 25 µL of luciferase substrate to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

Data Presentation

Table 1: Hypothetical Primary Screening Results

| Compound ID | Concentration (µM) | Luminescence (RLU) | Percent Inhibition | Z-Score | Hit |

|---|---|---|---|---|---|

| Control (+) | 10 | 5,000 | 95.0% | N/A | N/A |

| Control (-) | 0 | 100,000 | 0.0% | N/A | N/A |

| This compound | 10 | 45,000 | 55.0% | 2.5 | Yes |

| Compound X | 10 | 98,000 | 2.0% | 0.1 | No |

Table 2: Hypothetical Dose-Response Data for this compound

| Concentration (µM) | Percent Inhibition |

|---|---|

| 100 | 92.5% |

| 30 | 85.1% |

| 10 | 55.0% |

| 3 | 20.3% |

| 1 | 5.2% |

| IC₅₀ (µM) | 8.7 |

Application Note 2: Biochemical High-Throughput Screening for Antioxidant Activity

Objective

To quantify the antioxidant capacity of this compound using an oxygen radical absorbance capacity (ORAC) assay. This assay measures the ability of a compound to quench peroxyl radicals, providing an indication of its antioxidant potential.

Experimental Protocol

1. Reagent Preparation:

-

Prepare a stock solution of Fluorescein (probe) in 75 mM phosphate buffer (pH 7.4).

-

Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

-

Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

-

Use Trolox as a positive control and prepare a standard curve.

2. Assay Procedure:

-

Add 25 µL of blank (phosphate buffer), Trolox standards, or this compound samples to a 96-well black plate.

-

Add 150 µL of the Fluorescein solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition:

-

Measure the fluorescence decay every minute for 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

4. Data Analysis:

-

Calculate the area under the curve (AUC) for each sample.

-

Subtract the AUC of the blank from the AUC of the samples and standards.

-

Plot the net AUC for the Trolox standards to generate a standard curve.

-

Express the antioxidant capacity of this compound in Trolox equivalents (TE).

Data Presentation

Table 3: Hypothetical ORAC Assay Results for this compound

| Compound | Concentration (µM) | Net AUC | ORAC Value (µM TE/µM) |

|---|---|---|---|

| Trolox | 6.25 | 1500 | 1.0 |

| Trolox | 12.5 | 3000 | 1.0 |

| Trolox | 25 | 6000 | 1.0 |

| Trolox | 50 | 12000 | 1.0 |

| This compound | 10 | 4800 | 2.0 |

This result would suggest that this compound has twice the antioxidant capacity of Trolox in this assay system.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Chinensine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the cytotoxic effects of Chinensine B, a novel compound with therapeutic potential. The following sections outline a series of robust cell-based assays to determine the viability and proliferation of cells upon treatment with this compound. These protocols are designed to be accessible for researchers, scientists, and professionals in the field of drug development. The included methodologies for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are standard in the field of cytotoxicity testing. Additionally, this document includes templates for data presentation and diagrams of key experimental workflows and signaling pathways to facilitate experimental design and data interpretation.

Introduction

This compound is a novel natural product with purported anti-cancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. To rigorously evaluate its cytotoxic potential, a series of well-established cell-based assays are recommended. These assays measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis). Understanding the cytotoxic profile of this compound is a critical step in its development as a potential therapeutic agent. This guide provides the necessary protocols to begin this evaluation.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. The following assays are widely used and provide complementary information on the compound's effects on cells.[1][2]

-